molecular formula C7H5Br2Cl B3026504 3,6-Dibromo-2-chlorotoluene CAS No. 1000573-62-5

3,6-Dibromo-2-chlorotoluene

Cat. No.: B3026504
CAS No.: 1000573-62-5
M. Wt: 284.37
InChI Key: FTQQPQNDEZNBJI-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-chlorotoluene is a useful research compound. Its molecular formula is C7H5Br2Cl and its molecular weight is 284.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Organic Transformations

1,4-Dibromo-2-chloro-3-methylbenzene serves as a precursor in various organic synthesis processes, particularly in reactions that involve the intermediate formation of benzynes. These compounds are valuable for their regioselective bromination and subsequent transformations, which are critical in synthesizing diverse derivatives for further chemical studies and applications (Diemer, Leroux, & Colobert, 2011).

Catalysis and Polymerization

The compound has implications in catalysis, especially in Suzuki–Miyaura coupling reactions. Its derivatives, when used as catalysts, show remarkable efficiency in polybromoarenes' transformations to fully substituted polyarylarenes, demonstrating high turnover numbers and yields. This indicates its potential in facilitating complex organic reactions, enhancing the synthesis of polyarylarenes crucial for various material science and chemical engineering applications (Shaik, Ramkumar, Varghese, & Sankararaman, 2013).

Material Science and Engineering

In material science, the structural and physical properties of 1,4-Dibromo-2-chloro-3-methylbenzene derivatives are studied to understand their melting behaviors and crystalline structures. Such studies are essential for designing materials with specific thermal and mechanical properties for use in advanced technological applications (Dziubek & Katrusiak, 2014).

Environmental and Physical Chemistry

The environmental behavior of halogenated benzenes, including derivatives of 1,4-Dibromo-2-chloro-3-methylbenzene, is a subject of study in physical chemistry. Understanding the vapor pressures and phase transitions of these compounds aids in assessing their environmental impact, especially in terms of atmospheric presence and potential as greenhouse gases (Oonk, Genderen, Blok, & Linde, 2000).

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-chloro-3-methylbenzene in chemical reactions typically involves the aromatic ring acting as a nucleophile, reacting with electrophiles during electrophilic aromatic substitution reactions . The specific mechanism can vary depending on the reaction conditions and the electrophile involved .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Properties

IUPAC Name

1,4-dibromo-2-chloro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2Cl/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQQPQNDEZNBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661543
Record name 1,4-Dibromo-2-chloro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000573-62-5
Record name 1,4-Dibromo-2-chloro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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